Cas no 1217863-27-8 (5-Methyl-4-phenyl-2-(2-pyridyl)thiazole)

5-Methyl-4-phenyl-2-(2-pyridyl)thiazole 化学的及び物理的性質
名前と識別子
-
- 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole
- 5-Methyl-4-phenyl-2-(pyridin-2-yl)thiazole
- 5-methyl-4-phenyl-2-pyridin-2-yl-1,3-thiazole
- 1217863-27-8
- DTXSID801269445
- 2-(5-Methyl-4-phenyl-2-thiazolyl)pyridine
-
- MDL: MFCD16251563
- インチ: 1S/C15H12N2S/c1-11-14(12-7-3-2-4-8-12)17-15(18-11)13-9-5-6-10-16-13/h2-10H,1H3
- InChIKey: ZTYJKDZBAFCCRT-UHFFFAOYSA-N
- ほほえんだ: S1C(C2C=CC=CN=2)=NC(C2C=CC=CC=2)=C1C
計算された属性
- せいみつぶんしりょう: 252.07211956g/mol
- どういたいしつりょう: 252.07211956g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 54
5-Methyl-4-phenyl-2-(2-pyridyl)thiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM489392-5g |
5-Methyl-4-phenyl-2-(pyridin-2-yl)thiazole |
1217863-27-8 | 97% | 5g |
$112 | 2023-01-04 | |
Ambeed | A606378-1g |
5-Methyl-4-phenyl-2-(pyridin-2-yl)thiazole |
1217863-27-8 | 97% | 1g |
$34.0 | 2024-04-25 | |
1PlusChem | 1P00HGXF-250mg |
5-Methyl-4-phenyl-2-(2-pyridyl)thiazole |
1217863-27-8 | 97% | 250mg |
$27.00 | 2025-03-14 | |
1PlusChem | 1P00HGXF-5g |
5-Methyl-4-phenyl-2-(2-pyridyl)thiazole |
1217863-27-8 | 95% | 5g |
$566.00 | 2025-02-28 | |
1PlusChem | 1P00HGXF-1g |
5-Methyl-4-phenyl-2-(2-pyridyl)thiazole |
1217863-27-8 | 95% | 1g |
$150.00 | 2025-02-28 | |
A2B Chem LLC | AI14291-1g |
5-Methyl-4-phenyl-2-(pyridin-2-yl)thiazole |
1217863-27-8 | 97% | 1g |
$50.00 | 2024-04-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51777-5g |
5-Methyl-4-phenyl-2-(2-pyridyl)thiazole, 97% |
1217863-27-8 | 97% | 5g |
¥5277.00 | 2023-02-26 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51777-1g |
5-Methyl-4-phenyl-2-(2-pyridyl)thiazole, 97% |
1217863-27-8 | 97% | 1g |
¥1420.00 | 2023-02-26 | |
Ambeed | A606378-5g |
5-Methyl-4-phenyl-2-(pyridin-2-yl)thiazole |
1217863-27-8 | 97% | 5g |
$113.0 | 2024-04-25 | |
A2B Chem LLC | AI14291-250mg |
5-Methyl-4-phenyl-2-(pyridin-2-yl)thiazole |
1217863-27-8 | 97% | 250mg |
$25.00 | 2024-04-20 |
5-Methyl-4-phenyl-2-(2-pyridyl)thiazole 関連文献
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
5-Methyl-4-phenyl-2-(2-pyridyl)thiazoleに関する追加情報
5-Methyl-4-phenyl-2-(2-pyridyl)thiazole: A Comprehensive Overview
5-Methyl-4-phenyl-2-(2-pyridyl)thiazole (CAS No. 1217863-27-8) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This thiazole derivative is characterized by its unique structural features, which include a thiazole ring, a phenyl group, a methyl group, and a pyridine moiety. These functional groups contribute to its diverse chemical and biological properties, making it an attractive candidate for various applications.
The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a common structural motif in many biologically active molecules. The presence of the phenyl and pyridine groups enhances the compound's aromaticity and electronic properties, while the methyl group adds steric bulk and influences its solubility and reactivity. These features collectively contribute to the compound's ability to interact with biological targets in specific and predictable ways.
Recent studies have highlighted the potential of 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The anti-inflammatory activity is attributed to its ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a promising candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in cell survival and proliferation. This property makes it a valuable lead compound for further drug development in oncology.
The pharmacokinetic properties of 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole have also been studied extensively. Research has shown that it exhibits good oral bioavailability and favorable pharmacokinetic profiles, which are essential for its effective use as a therapeutic agent. The compound's stability under physiological conditions and its ability to cross biological membranes contribute to its suitability for oral administration.
In terms of safety, preclinical studies have indicated that 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole has a favorable safety profile. Toxicity studies conducted in animal models have shown that it is well-tolerated at therapeutic doses, with no significant adverse effects observed. This is an important consideration for its potential use in clinical settings.
The synthetic route for preparing 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole has been well-documented in the literature. One common method involves the reaction of 2-chloroacetophenone with 2-aminothiophenol followed by condensation with 3-methylpyridine. This multi-step process yields high purity product with good yields, making it suitable for large-scale production.
In conclusion, 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole (CAS No. 1217863-27-8) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, highlighting its significance in the field.
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